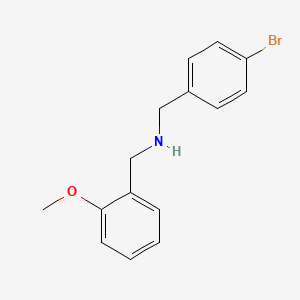![molecular formula C16H15N3O2 B5681745 2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5681745.png)
2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine, also known as DMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine exerts its biological effects by scavenging free radicals and reactive oxygen species (ROS). Free radicals and ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. 2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine reacts with free radicals and ROS to form stable adducts, thereby preventing their harmful effects.
Biochemical and Physiological Effects:
2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. 2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which are involved in inflammation and oxidative stress.
実験室実験の利点と制限
2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine also has some limitations, including its relatively low potency compared to other antioxidants and its potential to form adducts with other molecules, which may interfere with experimental results.
将来の方向性
There are several future directions for 2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine research, including the development of more potent analogs with improved pharmacological properties, the investigation of the mechanisms underlying its biological effects, and the exploration of its potential applications in other fields, such as energy storage and catalysis. Additionally, the development of new methods for detecting and quantifying 2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine adducts may enhance our understanding of its role in biological systems.
合成法
2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can be synthesized using a multistep process that involves the reaction of 2-chloronicotinic acid with hydrazine hydrate to form 2-hydrazinonicotinic acid. This intermediate product is then treated with 2,3-dimethylbenzyl chloride and triethylamine to obtain 2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine.
科学的研究の応用
2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been investigated as a potential drug candidate for treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In material science, 2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been used as a probe to study free radicals in the atmosphere.
特性
IUPAC Name |
5-[(2,3-dimethylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-6-5-8-14(12(11)2)20-10-15-18-16(19-21-15)13-7-3-4-9-17-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNOCTSTMNNGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NC(=NO2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)
![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5681709.png)

![1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5681720.png)
![(3aR*,9bR*)-7-methoxy-2-(1H-pyrrol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5681723.png)
![1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5681741.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5681748.png)
![7-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681759.png)
![3-{2-[3-(2-fluorophenoxy)azetidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5681764.png)
![(3S*,4R*)-1-[3-(5-fluoro-1H-benzimidazol-2-yl)propanoyl]-4-methylpiperidine-3,4-diol](/img/structure/B5681765.png)